molecular formula C10H17NO B022742 5-(Piperidin-1-yl)pent-3-yn-1-ol CAS No. 104580-60-1

5-(Piperidin-1-yl)pent-3-yn-1-ol

Cat. No. B022742
CAS RN: 104580-60-1
M. Wt: 167.25 g/mol
InChI Key: VGLQDXKMJHPROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 5-(Piperidin-1-yl)pent-3-yn-1-ol, has been explored through various methods. For instance, a stereoselective synthesis of piperidine scaffolds was achieved from oxidative cleavage of Diels-Alder adducts derived from N-protected dihydropyridines, presenting a method for introducing diverse substituents into the piperidine ring (Sales & Charette, 2005).

Scientific Research Applications

  • Synthesis of Stereodefined Compounds : Piperidine is utilized as both a solvent and a base in synthesizing stereodefined 1,5-disubstituted pentynenones, offering yields ranging from 40% to 83% (杨宗莲, 李兴奇, 毕锡和, & 廖沛球, 2015).

  • Stable Isomers for Research : 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, a stable isomer of 5-(Piperidin-1-yl)pent-3-yn-1-ol, finds use in scientific research (A. Gzella, U. Wrzeciono, & W. Pöppel, 1999).

  • Enhancing Intestinal Health : Piperine is shown to stimulate gamma-glutamyl transpeptidase activity, enhance amino acid uptake, and increase lipid peroxidation in rat intestinal epithelial cells (R. Johri, N. Thusu, A. Khajuria, & U. Zutshi, 1992).

  • Antimicrobial Activity : Derivatives containing piperidine or pyrrolidine rings demonstrate strong antimicrobial properties (Константин Ю. Кроленко, Сергей В. Власов, & И. А. Журавель, 2016).

  • Synthetic Equivalents in Chemical Reactions : 1,5-Diaryl-3-X-pent-4-yn-1-ones, serving as synthetic equivalents of conjugated 2,4,1-enynones, facilitate efficient methods for synthesizing various compounds (I. Odin, A. Y. Chertov, O. B. Grigor’eva, & A. Golovanov, 2022).

  • Green Corrosion Inhibitors : Certain piperine derivatives, like S1FeN26, S2FeN24, and S3FeO26, have potential as environmentally friendly corrosion inhibitors on iron surfaces (M. E. Belghiti, S. Echihi, A. Mahsoune, et al., 2018).

  • Improved Pharmacokinetic Profiles : Fluorinated derivatives of piperidine yield selective human 5-HT1D receptor ligands with better pharmacokinetic profiles (M. B. van Niel, I. Collins, M. Beer, et al., 1999).

  • Cyclocondensation Reactions : 5-Amino-1-pentanol readily undergoes intramolecular cyclocondensation to form piperidine in the presence of zeolite catalysts (B. N. Reddy, S. J. Kulkarni, & M. Subrahmanyam, 1994).

  • Chemical Activation and Aldol Addition Reactions : Piperidine can form reactive ions that participate in aldol addition reactions, leading to the formation of various compounds (P. Nikolov & V. Yaylayan, 2010).

  • Large-Scale Production in Medicinal Chemistry : Novel synthesis methods for derivatives like 3-(Pyrrolidin-1-yl)piperidine are beneficial for large-scale production in medicinal applications (R. Smaliy, A. A. Chaykovskaya, A. A. Yurchenko, et al., 2011).

  • Potential Anti-Cancer Properties : Pellitorine, isolated from Piper nigrum, shows strong cytotoxic activities against specific cell lines, indicating potential anti-cancer properties (G. Ee, C. M. Lim, M. Rahmani, et al., 2010).

  • Nonlinear Optics Applications : Some piperidine derivatives show promise in nonlinear optics due to their polarizability and hyperpolarizability (M. A. Doss, G. Rajarajan, V. Thanikachalam, et al., 2017).

  • Corrosion Inhibition on Metal Surfaces : Piperidine derivatives with high binding energies on metal surfaces are effective in inhibiting iron corrosion (S. Kaya, Lei Guo, C. Kaya, et al., 2016).

  • Therapeutic Applications in Alkaloid Synthesis : Asymmetric syntheses of alkaloids like heteroyohimbine and yohimbine have potential therapeutic uses (Y. Hirai, T. Terada, T. Yamazaki, & T. Momose, 1992).

  • Pharmaceutical Cocrystals and Drug Design : The study of cyano-halogen interactions is crucial in the design of pharmaceutical cocrystals and drug development (K. Kamal, Hardesh K. Maurya, Atul Gupta, & P. Vasudev, 2015).

Mechanism of Action

Target of Action

Similar compounds have shown significant activity againstSARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in viral replication, making it a potential target for antiviral drugs.

Mode of Action

Compounds with similar structures have been found to interact with their targets throughreceptor-ligand interaction . This interaction can lead to changes in the target’s function, potentially inhibiting its role in disease progression.

Biochemical Pathways

Given its potential activity against rdrp, it may influence theviral replication pathway . The downstream effects of this could include a reduction in viral load and disease severity.

Result of Action

If it acts similarly to related compounds, it may exhibitantiviral activities . This could potentially result in a decrease in viral replication and an overall reduction in disease severity.

properties

IUPAC Name

5-piperidin-1-ylpent-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQDXKMJHPROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401891
Record name 5-(piperidin-1-yl)pent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104580-60-1
Record name 5-(piperidin-1-yl)pent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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